molecular formula C11H14N2OS B13220099 {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol

{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol

Cat. No.: B13220099
M. Wt: 222.31 g/mol
InChI Key: VQVOSFQOOKKAKT-UHFFFAOYSA-N
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Description

{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or halide.

Scientific Research Applications

Chemistry

In chemistry, {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent . Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have shown promise in preclinical studies for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol apart is its specific substitution pattern and the presence of the methanol group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

(5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl)methanol

InChI

InChI=1S/C11H14N2OS/c1-4-8-6(2)10-9(5-14)13-15-11(10)12-7(8)3/h14H,4-5H2,1-3H3

InChI Key

VQVOSFQOOKKAKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N=C1C)SN=C2CO)C

Origin of Product

United States

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